3-Bromo-6,8-dichloroquinoline
Overview
Description
3-Bromo-6,8-dichloroquinoline is a chemical compound with the empirical formula C9H3BrCl2O2 . It is a solid in form .
Molecular Structure Analysis
The molecular weight of this compound is 276.95 . The InChI code is 1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5 (11)3-6 (8)9 (7)12/h1-4H .Physical and Chemical Properties Analysis
This compound is a solid in form . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Antifungal Activity
3-Bromo-6,8-dichloroquinoline has been explored for its potential antifungal properties. A study by Gershon, Clarke, and Gershon (1996) demonstrated that compounds with chlorine in the 3 position, including variations of this compound, showed significant fungitoxicity against various fungi like Aspergillus niger and Trichophyton mentagrophytes (Gershon, Clarke, & Gershon, 1996).
Synthesis of Derivatives
The compound has been used in synthesizing various derivatives for potential applications. Sabol, Owen, and Erickson (2000) described a novel and efficient synthesis method of 2,3-Dichloroquinoline from commercial 3-bromoquinoline (Sabol, Owen, & Erickson, 2000). Similarly, Şahin et al. (2008) investigated the bromination reaction of tetrahydroquinoline, leading to the synthesis of valuable derivatives like 6,8-dibromoquinoline (Şahin et al., 2008).
Incorporation into Novel Ligands
Hu, Zhang, and Thummel (2003) explored the incorporation of 6-bromoquinoline into novel chelating ligands using the Friedländer approach. This synthesis pathway could have implications in developing molecules with unique binding properties (Hu, Zhang, & Thummel, 2003).
Development of Antimicrobial Agents
Ouerghi et al. (2021) synthesized a novel compound from 3-bromoquinoline and assessed its antibacterial activity. This highlights the potential of this compound in the development of new antimicrobial agents (Ouerghi et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for 3-Bromo-6,8-dichloroquinoline are not available, quinoline derivatives have attracted the attention of chemists and medicinal chemists due to their wide range of biological activities . They are used extensively in the treatment of various diseases, and many research reports have been generated in a brief span of time . Therefore, compounds containing the quinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Properties
IUPAC Name |
3-bromo-6,8-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEUQQTWRGQCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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